Benzene, 1-(2,2-dibromoethenyl)-4-methyl-
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Overview
Description
Benzene, 1-(2,2-dibromoethenyl)-4-methyl-: is an organic compound with the molecular formula C9H8Br2 It is a derivative of benzene, where a methyl group and a 2,2-dibromoethenyl group are substituted at the 1 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2,2-dibromoethenyl)-4-methyl- typically involves the bromination of 4-methylstyrene. The reaction is carried out in the presence of a brominating agent such as tetrabromomethane and a catalyst like triisopropyl phosphite. The reaction mixture is maintained at low temperatures (2-5°C) to control the reaction rate and prevent side reactions. The product is then purified through extraction and distillation processes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of Benzene, 1-(2,2-dibromoethenyl)-4-methyl-.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1-(2,2-dibromoethenyl)-4-methyl- can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents include halogens and nitrating agents.
Reduction Reactions: The dibromoethenyl group can be reduced to form corresponding alkenes or alkanes using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: Halogenated derivatives of Benzene, 1-(2,2-dibromoethenyl)-4-methyl-.
Reduction: Alkenes or alkanes.
Oxidation: Carboxylic acids.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology and Medicine:
- Investigated for its potential biological activity and interactions with biomolecules.
- Explored as a candidate for drug development due to its unique structural features.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and resins.
Mechanism of Action
The mechanism of action of Benzene, 1-(2,2-dibromoethenyl)-4-methyl- involves its interaction with molecular targets through its functional groups. The dibromoethenyl group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzene ring provides a stable aromatic system that can undergo various chemical transformations.
Comparison with Similar Compounds
Benzene, 1-(2,2-dibromoethenyl)-4-fluoro-: Similar structure but with a fluorine atom instead of a methyl group.
(1,2-Dibromoethyl)benzene: Similar structure but with the dibromoethyl group attached directly to the benzene ring.
Uniqueness:
- The presence of both a methyl group and a 2,2-dibromoethenyl group provides unique reactivity and potential for diverse chemical transformations.
- The compound’s specific substitution pattern allows for targeted applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-(2,2-dibromoethenyl)-4-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEREZDBZOHAII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463838 |
Source
|
Record name | Benzene, 1-(2,2-dibromoethenyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60512-56-3 |
Source
|
Record name | Benzene, 1-(2,2-dibromoethenyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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